molecular formula C7H4Br2O3 B146546 3,5-Dibromosalicylic acid CAS No. 3147-55-5

3,5-Dibromosalicylic acid

Cat. No. B146546
CAS RN: 3147-55-5
M. Wt: 295.91 g/mol
InChI Key: BFBZHSOXKROMBG-UHFFFAOYSA-N
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Description

3,5-Dibromosalicylic acid (DBSA) is a brominated derivative of salicylic acid, which is known for its antifungal properties. The presence of bromine atoms at the 3 and 5 positions of the aromatic ring significantly alters the chemical and physical properties of the compound compared to its unsubstituted counterpart.

Synthesis Analysis

The synthesis of DBSA-related compounds often involves the reaction of diorganotin dichlorides with potassium salts of N-(3,5-dibromosalicylidene)-α-amino acid. This process yields diorganotin(IV) complexes that have been characterized by various spectroscopic methods, including IR and NMR, and their crystal structures have been determined by X-ray single crystal diffraction .

Molecular Structure Analysis

The molecular structure of DBSA has been extensively studied using both experimental and theoretical methods. Vibrational spectroscopy, such as FT-IR and FT-Raman, has been employed to record the vibrational modes of DBSA. Computational studies using density functional theory (DFT) have identified the most stable conformers of DBSA and provided insights into the molecular geometry, vibrational wavenumbers, and electronic properties .

Chemical Reactions Analysis

DBSA and its derivatives participate in various chemical reactions. For instance, in the presence of urotropine and dicyclohexylamine, DBSA forms hydrogen-bonded ion-paired compounds. The reaction between DBSA and amines leads to the formation of proton-transfer compounds, where the proton of the phenolic group is transferred to a nitrogen atom of the amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of DBSA have been investigated through several studies. The compound exhibits ground- and excited-state proton transfer equilibrium between enolic and keto tautomers in aqueous solution. This equilibrium has been studied using spectroscopic techniques and computational calculations, revealing the compound's ability to undergo intramolecular proton transfer . Additionally, the interaction of DBSA with various solvents has been explored, showing that the compound's photophysical properties, such as Stokes' shifts and dual emission features, are influenced by solvent interactions .

Scientific Research Applications

Structural and Vibrational Analysis

3,5-Dibromosalicylic acid (DBSA) has been extensively studied for its structural and vibrational properties. Balachandran, Rajeswari, and Lalitha (2012) conducted experimental and theoretical studies on DBSA, including FT-IR and FT-Raman spectroscopy. They focused on the molecular structures, vibrational wavenumbers, and infrared intensities. Their research revealed insights into the stability of DBSA conformers and intermolecular hydrogen bonds in its dimer structure (Balachandran, Rajeswari, & Lalitha, 2012).

Photochemical Properties

The photochemical properties of 3,5-dibromosalicylic acid, particularly its ground- and excited-state proton transfer, have been investigated by Ibañez, Labadié, Escandar, and Olivieri (2003). They used electronic absorption and luminescence emission spectroscopies, along with ab initio and semiempirical MO/CI calculations, to explore these properties in aqueous solutions (Ibañez, Labadié, Escandar, & Olivieri, 2003).

Environmental Impact and Photo-Bromination

Tamtam and Chiron (2012) showed that in sunlit saline surface waters, salicylic acid can undergo photo-bromination reactions, leading to the formation of 3,5-dibromosalicylic acid. Their laboratory-scale experiments indicated potential implications for endocrine disruption processes due to the photochemical yields of this compound (Tamtam & Chiron, 2012).

Spectroscopic and Computational Analysis

The photophysics of 3,5-diiodosalicylic acid, closely related to 3,5-dibromosalicylic acid, have been explored by Paul, Ghosh, Mondal, and Mukherjee (2015). They conducted spectroscopic and computational analyses to understand the excited-state intramolecular proton transfer and the intramolecular hydrogen bond interaction in the compound (Paul, Ghosh, Mondal, & Mukherjee, 2015).

Biochemical and Medicinal Applications

Tian et al. (2007) synthesized diorganotin(IV) complexes of N-(3,5-dibromosalicylidene)-α-amino acid, revealing potential in vitro antitumor and antibacterial activities. Their study characterized these complexes through various spectroscopic techniques and highlighted their biological activity against human tumor cell lines and bacteria (Tian et al., 2007).

Enzyme Kinetics Studies

McKee (2017) demonstrated the use of the 3,5-dinitrosalicylic acid assay in measuring the kinetics of glycoside hydrolase reactions. This method allows for the simple and rapid quantification of reducing sugars, which is crucial in biological sample analysis and enzyme characterization (McKee, 2017).

Safety And Hazards

3,5-Dibromosalicylic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water in case of skin contact .

Future Directions

While specific future directions for 3,5-Dibromosalicylic acid were not found in the search results, its potential allosteric effects on Endothelin ETA receptors suggest it could be of interest in further pharmacological studies .

properties

IUPAC Name

3,5-dibromo-2-hydroxybenzoic acid
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InChI

InChI=1S/C7H4Br2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBZHSOXKROMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3062869, DTXSID301184567
Record name Benzoic acid, 3,5-dibromo-2-hydroxy-
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Record name 2,4-Cyclohexadien-1-one, 2,4-dibromo-6-(dihydroxymethylene)-
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Molecular Weight

295.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromosalicylic acid

CAS RN

3147-55-5, 509092-66-4
Record name 3,5-Dibromosalicylic acid
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Record name 3,5-Dibromosalicylic acid
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Record name 3,5-Dibromo-2-hydroxybenzoic acid
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Record name Benzoic acid, 3,5-dibromo-2-hydroxy-
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Record name Benzoic acid, 3,5-dibromo-2-hydroxy-
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Record name 2,4-Cyclohexadien-1-one, 2,4-dibromo-6-(dihydroxymethylene)-
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Record name 3,5-dibromosalicylic acid
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Record name 3,5-DIBROMOSALICYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
272
Citations
JA Walder, RH Zaugg, RS Iwaoka… - Proceedings of the …, 1977 - National Acad Sciences
Acetyl-3,5-dibromosalicylic acid (dibromoaspirin) is shown to be a potent acylating agent of intracellular hemoglobin in vitro. Transfer of the actyl group of dibromoaspirin to amino …
Number of citations: 51 www.pnas.org
V Blandin, P Vigne, JP Breittmayer, C Frelin - Molecular Pharmacology, 2000 - ASPET
Derivatives of salicylic acid (SA) and benzoic acid prevent endothelin-1 (ET-1) binding to ETA receptors. This study analyzed actions of 30 derivatives of benzoic acid and salicylic acid …
Number of citations: 24 molpharm.aspetjournals.org
SH Wong, RP Spencer - Journal of Labelled Compounds and …, 1981 - Wiley Online Library
Acetyl‐3,5‐Br‐82‐dibromosalicylic acid (dibromoaspirin) was synthesized by radiobromination of salicylic acid to yield 3,5‐dibromosalicylic acid, followed by acetylation of this …
GA Ibanez, G Labadie, GM Escandar… - Journal of Molecular …, 2003 - Elsevier
The existence of both ground- and excited-state proton transfer equilibrium between the enolic and keto tautomers of 3,5-dibromosalicylic acid has been investigated in aqueous …
Number of citations: 15 www.sciencedirect.com
V Balachandran, S Rajeswari, S Lalitha - Journal of Molecular Structure, 2012 - Elsevier
The experimental and theoretical study on the structures and vibrations of 3,5-dibromosalicylic acid (DBSA) are presented. The FT-IR and FT-Raman of the title compound have been …
Number of citations: 39 www.sciencedirect.com
A Rażyńska, J Rak, C Fronticelli, E Bucci - Journal of the Chemical …, 1991 - pubs.rsc.org
Reactions ordinarily leading to the formation of esters of carboxy acids afford, in the case of tricarballylic acid, the cyclic anhydride. A comparison of the experimental and simulated 1H …
Number of citations: 0 pubs.rsc.org
JA Walder, RH Zaugg, RY Walder, JM Steele… - Biochemistry, 1979 - ACS Publications
Materials and Methods Bis (3, 5-dibromosalicyl) succinate was prepared by the procedure used for the corresponding salicylate diesters (Zaugg et al., 1975). One mole of succinyl …
Number of citations: 174 pubs.acs.org
VO Njoku - International Journal of Physical Sciences, 2007 - Citeseer
Haemoglobin A was acetylated using acetyl-3, 5-dibromosalicylic (dibromoaspirin). The acetylated haemoglobin showed enhanced solubility compared to the unmodified haemoglobin …
Number of citations: 2 citeseerx.ist.psu.edu
R Chatterjee, A WalderS - researchgate.net
Bis (3, 5-dibromosalicyl) fumarate (I) reacts preferentially with oxyhemoglobin to cross-link the two 882 lysine residues within the 2, 3-diphosphoglycerate (DPG) binding site and as a …
Number of citations: 0 www.researchgate.net
LH Farinholt, AP Stuart, D Twiss - Journal of the American …, 1940 - ACS Publications
The new methods reported in a previous paper2 for the preparation of dihydroisobenzofurans, isobenzofurans, o-dibenzoyl benzenes, and aryl-and alkyl-substituted naphthalenes from …
Number of citations: 16 pubs.acs.org

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